molecular formula C11H13NO2 B119794 2-Morpholinobenzaldehyde CAS No. 58028-76-5

2-Morpholinobenzaldehyde

Cat. No.: B119794
CAS No.: 58028-76-5
M. Wt: 191.23 g/mol
InChI Key: GTTAEWVBVHSDLX-UHFFFAOYSA-N
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Description

2-Morpholinobenzaldehyde is a chemical compound that belongs to the morpholine family, characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties and its ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Morpholinobenzaldehyde can be synthesized through the reaction of morpholine with 2-fluorobenzaldehyde. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Morpholinobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

2-Morpholinobenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a versatile building block in the synthesis of diverse heterocyclic compounds, such as thiazolo[3,2-a]pyridines.

    Biology: Morpholine derivatives, including this compound, are valuable in central nervous system drug discovery due to their ability to improve permeability through the blood-brain barrier.

    Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Morpholine: A simpler analog without the benzaldehyde group.

    4-Morpholinobenzaldehyde: A positional isomer with the morpholine ring attached at the para position.

    2-Morpholinobenzylamine: A related compound where the aldehyde group is replaced by an amine group.

Uniqueness: 2-Morpholinobenzaldehyde is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the morpholine ring and the benzaldehyde group allows it to engage in a variety of chemical reactions and interact with multiple biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

2-morpholin-4-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-9-10-3-1-2-4-11(10)12-5-7-14-8-6-12/h1-4,9H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTAEWVBVHSDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371767
Record name 2-Morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58028-76-5
Record name 2-Morpholinobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-fluorobenzaldehyde (0.5 mL, 4.8 mmol), morpholine (0.6 mL, 1.5 eq) and potassium carbonate (1.3 g, 2 eq) was heated in the microwave at 125° C. for 2.5 h. After evaporation, the residue was partitioned between water and DCM, the aqueous phase extracted with DCM. The combined organic phases were dried over sodium sulfate and concentrated in vacuo to afford 2-morpholinobenzaldehyde (0.57 g, 63%).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Customer
Q & A

Q1: What is the role of 2-Morpholinobenzaldehyde in the synthesis of 1,2-pyrrole-annulated benzazepines?

A1: this compound serves as a crucial starting material in the Brønsted acid-catalyzed synthesis of 1,2-pyrrole-annulated benzazepines. [] The reaction involves a domino sequence starting with a dehydration reaction between 2-arylpyrroles and this compound. This is followed by a 1,5-hydride shift and a final cyclization step, ultimately forming the desired 1,2-pyrrole-annulated benzazepine product. []

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